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Compound of Interest

Compound Name: Rutaretin

Cat. No.: B600174

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
challenges encountered during experiments aimed at improving the in vivo bioavailability of
Rutaretin.

Frequently Asked Questions (FAQSs)

Q1: What are the primary factors limiting the in vivo bioavailability of Rutaretin?

Al: The primary challenges in achieving adequate in vivo bioavailability for Rutaretin, a
coumarin compound, are similar to those of many flavonoids.[1][2][3][4] These include:

e Poor Aqueous Solubility: Rutaretin is characterized as a solid with low water solubility, which
is a significant rate-limiting step for its absorption in the gastrointestinal (Gl) tract.[5][6][7]
Like many flavonoids, its hydrophobic nature prevents efficient dissolution in gastrointestinal
fluids.[1][4]

o Extensive First-Pass Metabolism: Flavonoids and related compounds often undergo
significant metabolism in the small intestine and liver by Phase | and Phase Il enzymes (e.g.,
sulfation and glucuronidation).[3] This metabolic conversion can inactivate the compound or
facilitate its rapid excretion before it reaches systemic circulation.

o Efflux Transporters: Rutaretin may be a substrate for efflux transporters like P-glycoprotein
(P-gp) in the intestinal epithelium, which actively pump the compound back into the intestinal
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lumen, reducing net absorption.

Q2: What are the most promising formulation strategies to enhance Rutaretin bioavailability?

A2: Several advanced formulation strategies can overcome the challenges of poor solubility
and improve the oral bioavailability of compounds like Rutaretin.[8][9][10] The most widely
investigated and successful approaches include:

Nanoformulations: Encapsulating Rutaretin into nanocarriers such as liposomes, solid lipid
nanoparticles (SLNs), or polymeric nanoparticles can improve its bioavailability.[11][12][13]

These systems can protect the drug from degradation, increase its solubility and dissolution
rate, and facilitate its transport across the intestinal membrane.[11][12]

Solid Dispersions: Creating solid dispersions involves dispersing the drug in an amorphous
form within a hydrophilic polymer matrix.[14][15][16] This technique enhances the drug's
surface area and wettability, leading to a significantly increased dissolution rate and
absorption.[17][18]

Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins (CDs), such as
hydroxypropyl-f3-cyclodextrin (HP-B-CD), can markedly increase the aqueous solubility of
hydrophobic drugs.[19][20][21] The CD molecule has a hydrophilic exterior and a
hydrophobic inner cavity where the drug molecule can be encapsulated.[7]

Q3: How do liposomes specifically improve the oral bioavailability of water-insoluble
compounds?

A3: Liposomes are vesicles composed of phospholipid bilayers that can encapsulate both
hydrophobic and hydrophilic drugs.[22][23][24] For a water-insoluble compound like Rutaretin,
they offer several advantages:

e Solubilization: Rutaretin can be entrapped within the lipid bilayer of the liposome, keeping it
in a solubilized state within the agueous environment of the Gl tract.[22]

» Protection: The liposomal structure protects the encapsulated drug from enzymatic
degradation and the harsh pH conditions of the stomach and intestine.[25]
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e Enhanced Absorption: Liposomes can be absorbed through various mechanisms, including
endocytosis by intestinal epithelial cells and absorption into the lymphatic system, which
bypasses the first-pass metabolism in the liver.[26]

Troubleshooting Guides

This section addresses specific issues that may arise during the development and testing of
Rutaretin formulations.

Issue 1: Low Drug Loading or Encapsulation Efficiency
in Nanoformulations
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Problem

Potential Cause

Troubleshooting Steps

Low encapsulation efficiency
(<70%) in Rutaretin-loaded

liposomes.

The lipid-to-drug ratio is not
optimal; Rutaretin may be
precipitating out of the lipid

bilayer.

1. Optimize Lipid-to-Drug
Ratio: Systematically vary the
molar ratio of lipids (e.qg.,
phosphatidylcholine,
cholesterol) to Rutaretin. Start
with a higher lipid
concentration and gradually
decrease it. 2. Check Solvent
Compatibility: Ensure Rutaretin
and the lipids are fully
dissolved in the organic
solvent during the initial step of
preparation. Consider using a
solvent mixture (e.g.,
chloroform:methanol) for better
solubilization. 3. Control
Hydration Temperature:
Perform the hydration step
above the phase transition
temperature of the lipids to
ensure proper bilayer
formation and drug

incorporation.

Rutaretin precipitates during
the formulation of solid lipid

nanoparticles (SLNs).

The solubility of Rutaretin in
the molten lipid is low. The lipid
matrix recrystallizes too

quickly, expelling the drug.

1. Screen Different Lipids: Test
various solid lipids (e.g.,
glyceryl monostearate,
Compritol®) to find one with
higher solubilizing capacity for
Rutaretin. 2. Incorporate a
Liquid Lipid: Create a
nanostructured lipid carrier
(NLC) by adding a liquid lipid
(oil) to the solid lipid. This
creates imperfections in the

crystal lattice, providing more
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space to accommodate the
drug. 3. Optimize
Homogenization Parameters:
Increase the homogenization
speed or duration to ensure
the formation of a fine and
stable nanoemulsion before

cooling.

| > Instability of | lid Di :

Problem

Potential Cause

Troubleshooting Steps

The prepared Rutaretin solid
dispersion is not fully
amorphous or shows signs of

recrystallization upon storage.

Inadequate Polymer
Interaction: The selected
polymer does not sufficiently
interact with Rutaretin to inhibit
crystallization. High Drug
Loading: The drug-to-polymer
ratio is too high, leading to
supersaturation and
subsequent crystallization.
Hygroscopicity: The
formulation absorbs moisture,
which acts as a plasticizer and
promotes molecular mobility,

leading to recrystallization.

1. Polymer Screening: Test
different hydrophilic polymers
with strong hydrogen bonding
capabilities (e.g., PVP K30,
HPMC, Soluplus®). 2. Reduce
Drug Loading: Prepare solid
dispersions with lower drug-to-
polymer ratios (e.g., 1:5, 1:10)
to ensure the drug is
molecularly dispersed. 3.
Control Storage Conditions:
Store the solid dispersion in a
desiccator or with a desiccant
at a controlled temperature to
prevent moisture uptake. 4.
Add a Second Polymer:
Consider using a combination
of polymers to enhance

stability.

Issue 3: Poor In Vivo Performance Despite In Vitro

Improvements
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Problem

Potential Cause

Troubleshooting Steps

The Rutaretin formulation
shows enhanced dissolution in
vitro, but plasma
concentrations in animal
studies remain below the limit
of quantification (BLQ).

Rapid In Vivo Metabolism: The
formulation successfully
delivers dissolved Rutaretin,
but the drug is rapidly
metabolized by gut wall or liver
enzymes. Efflux Transporter
Activity: Rutaretin is being
actively pumped out of the
enterocytes back into the Gl
lumen. In Vivo Precipitation:
The drug precipitates out of
the formulation in the complex
environment of the Gl tract

before it can be absorbed.

1. Incorporate Metabolism
Inhibitors: Co-administer the
formulation with a known
inhibitor of relevant
metabolizing enzymes (e.g.,
piperine, a known CYP450
inhibitor) to assess the impact
of first-pass metabolism. Note:
This is for investigational
purposes. 2. Use Permeation
Enhancers/P-gp Inhibitors:
Include excipients in the
formulation that are known to
inhibit P-gp, such as certain
surfactants (e.g., Tween® 80).
3. Evaluate Formulation
Stability in Gl Fluids: Test the
stability and drug release
profile of your formulation in
simulated gastric fluid (SGF)
and simulated intestinal fluid
(SIF) to ensure the drug
remains solubilized under

physiological conditions.

Quantitative Data on Bioavailability Enhancement

Specific pharmacokinetic data for Rutaretin formulations is not widely available. However, data

from studies on Rutin, a structurally related and extensively studied flavonoid glycoside, can

serve as a valuable reference to demonstrate the potential of these enhancement techniques.

[27]

Table 1: Comparison of Pharmacokinetic Parameters of Rutin Formulations in Animal Models
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Relative
) AUC Bioavail
Formula Animal Dose Cmax Tmax . Referen
. (ng-him  ability
tion Model (mglkg) (ng/mL) (h) ce
L) Increas
e (Fold)
Rutin 1.0
~ Beagle
Suspensi b 50 ~150 ~6.0 ~1200 (Referen [28]
0gs
on J ce)
Rutin-3-
Beagle
CD 50 ~300 ~4.0 ~2500 ~2.1 [28]
Dogs
Complex
Rutin-
Beagle
HP-B-CD 50 ~600 ~2.0 ~4800 ~4.0 [28]
Dogs
Complex
Liquiritin 1.0
_ , 115.3 + 042+ 210.3 %
Suspensi  Mice 100 (Referen [25]
21.7 0.14 45.8
on ce)
Liquiritin
_ _ 854.6 + 0.25+ 1851.6 +
Liposom Mice 100 ~8.8 [25]
112.3 0.00 298.5
es

*Data for Liquiritin, another flavonoid, is included to illustrate the significant potential of
liposomal formulations.

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, indicating total drug exposure.

CD: Cyclodextrin; HP-B-CD: Hydroxypropyl-B-cyclodextrin.

Experimental Protocols
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Protocol 1: Preparation of Rutaretin-HP-3-Cyclodextrin
Inclusion Complex

Objective: To increase the aqueous solubility of Rutaretin by forming an inclusion complex with
HP-B-CD using the solvent evaporation method.

Materials:

Rutaretin

Hydroxypropyl-B-cyclodextrin (HP-3-CD)

Methanol (or another suitable organic solvent)

Deionized water

Rotary evaporator, Water bath, Freeze-dryer
Methodology:

» Molar Ratio Calculation: Determine the desired molar ratio of Rutaretin to HP-3-CD (e.g.,
1:1 or 1:2).

 Dissolution: Accurately weigh and dissolve the calculated amount of Rutaretin in a minimal
volume of methanol in a round-bottom flask.

o Complexation: In a separate beaker, dissolve the corresponding amount of HP-3-CD in
deionized water. Add the aqueous HP--CD solution to the methanolic Rutaretin solution
while stirring.

» Solvent Evaporation: Sonicate the mixture for 30 minutes and then stir at room temperature
for 24-48 hours to allow for complex formation. Following this, evaporate the organic solvent
using a rotary evaporator at 40-50°C under reduced pressure until all methanol is removed.

o Lyophilization: Freeze the resulting aqueous solution at -80°C and then lyophilize it for 48
hours to obtain a dry powder of the Rutaretin-HP-3-CD inclusion complex.
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o Characterization: Confirm complex formation using techniques such as Differential Scanning
Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy
(FTIR). Evaluate the increase in solubility via phase-solubility studies.

Protocol 2: Preparation of Rutaretin-Loaded Liposomes

Objective: To encapsulate Rutaretin within liposomes to enhance its stability and absorption,
using the thin-film hydration method.

Materials:

* Rutaretin

e Soy Phosphatidylcholine (SPC) or other suitable phospholipid
e Cholesterol

e Chloroform and Methanol (2:1 v/v)

o Phosphate-Buffered Saline (PBS), pH 7.4

o Rotary evaporator, Water bath, Probe sonicator or Extruder
Methodology:

 Lipid Dissolution: Weigh the desired amounts of SPC and cholesterol (e.g., a 4:1 molar ratio)
and Rutaretin (e.g., to achieve a 10:1 lipid-to-drug molar ratio). Dissolve all components in
the chloroform:methanol mixture in a round-bottom flask.

» Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to
40°C under vacuum to slowly remove the organic solvents. A thin, uniform lipid film will form
on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears
dry to remove any residual solvent.

o Film Hydration: Add pre-warmed (40°C) PBS (pH 7.4) to the flask. Rotate the flask gently
(without vacuum) in the water bath for 1-2 hours. The lipid film will hydrate and swell, forming
multilamellar vesicles (MLVS).
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e Size Reduction: To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must
be downsized.

o Sonication: Sonicate the suspension using a probe sonicator on ice in pulsed mode until
the milky suspension becomes translucent.

o Extrusion (Recommended): Repeatedly pass the MLV suspension (10-20 times) through
polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200
nm, and 100 nm filters) using a lipid extruder.

 Purification: Remove any unencapsulated Rutaretin by centrifugation or dialysis.

» Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential
using Dynamic Light Scattering (DLS). Calculate the encapsulation efficiency by quantifying
the encapsulated drug versus the total initial drug.

Visualizations
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Bioavailability Enhancement Workflow for Rutaretin
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Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for

Rutaretin.

Caption: Mechanism of Rutaretin bioavailability enhancement via cyclodextrin inclusion

complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An
overview - PubMed [pubmed.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC
[pmc.ncbi.nlm.nih.gov]

4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC
[pmc.ncbi.nlm.nih.gov]

5. (S)-Rutaretin | C14H1405 | CID 11108126 - PubChem [pubchem.ncbi.nim.nih.gov]
6. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]

7. Formation of Rutin—3-Cyclodextrin Inclusion Complexes by Supercritical Antisolvent
Precipitation - PMC [pmc.ncbi.nim.nih.gov]

8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory
considerations - PubMed [pubmed.ncbi.nim.nih.gov]

9. hilarispublisher.com [hilarispublisher.com]

10. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies &
Opportunities [drug-dev.com]

11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of
Polyphenols - PMC [pmc.ncbi.nim.nih.gov]

12. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b600174?utm_src=pdf-body
https://www.benchchem.com/product/b600174?utm_src=pdf-body
https://www.benchchem.com/product/b600174?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31446024/
https://pubmed.ncbi.nlm.nih.gov/31446024/
https://www.researchgate.net/publication/335364608_Improvement_strategies_for_the_oral_bioavailability_of_poorly_water-soluble_flavonoids_An_overview
https://pmc.ncbi.nlm.nih.gov/articles/PMC3798909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3798909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919492/
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Rutaretin
https://mjvm.journals.ekb.eg/article_341806_d0c1f1a91ac4e7f93dfcea90a36e6b62.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7828341/
https://pubmed.ncbi.nlm.nih.gov/21864253/
https://pubmed.ncbi.nlm.nih.gov/21864253/
https://www.hilarispublisher.com/open-access/formulation-strategies-in-medicinal-chemistry-enhancing-bioavailability.pdf
https://drug-dev.com/bioavailability-enhancement-strategies-opportunities/
https://drug-dev.com/bioavailability-enhancement-strategies-opportunities/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587200/
https://www.mdpi.com/1999-4923/14/5/1091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 13. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble
drugs - PubMed [pubmed.ncbi.nim.nih.gov]

o 15. pharmaexcipients.com [pharmaexcipients.com]

o 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic
efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed
scenario and patents - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. preprints.org [preprints.org]

e 18. researchgate.net [researchgate.net]

e 19. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
o 20. researchgate.net [researchgate.net]

e 21. researchgate.net [researchgate.net]

e 22. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and
Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]

e 23. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming
Biological Barriers - PMC [pmc.ncbi.nim.nih.gov]

e 24. mdpi.com [mdpi.com]

o 25. Enhancement of oral bioavailability and hypoglycemic activity of liquiritin-loaded
precursor liposome - PubMed [pubmed.nchbi.nlm.nih.gov]

e 26. researchgate.net [researchgate.net]

e 27. Synthesis and Evaluation of Rutin—Hydroxypropyl B-Cyclodextrin Inclusion Complexes
Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug
Delivery - PMC [pmc.ncbi.nlm.nih.gov]

o 28. Improvement of solubility and oral bioavailability of rutin by complexation with 2-
hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Support Center: Enhancing In Vivo
Bioavailability of Rutaretin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600174#techniques-to-improve-the-in-vivo-
bioavailability-of-rutaretin]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30771095/
https://pubmed.ncbi.nlm.nih.gov/30771095/
https://pubmed.ncbi.nlm.nih.gov/31094298/
https://pubmed.ncbi.nlm.nih.gov/31094298/
https://www.pharmaexcipients.com/wp-content/uploads/2020/11/Potential-of-solid-dispersions-to-enhance-solubility-bioavailability-and-therapeutic-efficacy-of-poorly-water-soluble-drugs-newer-formulation.pdf
https://pubmed.ncbi.nlm.nih.gov/33207947/
https://pubmed.ncbi.nlm.nih.gov/33207947/
https://pubmed.ncbi.nlm.nih.gov/33207947/
https://www.preprints.org/manuscript/202501.0396
https://www.researchgate.net/publication/339144564_Improved_solubility_dissolution_rate_and_oral_bioavailability_of_main_biflavonoids_from_Selaginella_doederleinii_extract_by_amorphous_solid_dispersion
https://www.mdpi.com/1420-3049/21/11/1556
https://www.researchgate.net/publication/12385420_Improvement_of_Solubility_and_Oral_Bioavailability_of_Rutin_by_Complexation_with_2-Hydroxypropyl--cyclodextrin
https://www.researchgate.net/publication/336193688_Inclusion_complex_with_cyclodextrins_enhances_the_bioavailability_of_flavonoid_compounds_a_systematic_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC7151102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7151102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298344/
https://www.mdpi.com/1999-4923/10/4/274
https://pubmed.ncbi.nlm.nih.gov/33152478/
https://pubmed.ncbi.nlm.nih.gov/33152478/
https://www.researchgate.net/publication/26815597_Evaluation_of_an_Oral_Carrier_System_in_Rats_Bioavailability_and_Antioxidant_Properties_of_Liposome-Encapsulated_Curcumin
https://pmc.ncbi.nlm.nih.gov/articles/PMC10044933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10044933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10044933/
https://pubmed.ncbi.nlm.nih.gov/10934740/
https://pubmed.ncbi.nlm.nih.gov/10934740/
https://www.benchchem.com/product/b600174#techniques-to-improve-the-in-vivo-bioavailability-of-rutaretin
https://www.benchchem.com/product/b600174#techniques-to-improve-the-in-vivo-bioavailability-of-rutaretin
https://www.benchchem.com/product/b600174#techniques-to-improve-the-in-vivo-bioavailability-of-rutaretin
https://www.benchchem.com/product/b600174#techniques-to-improve-the-in-vivo-bioavailability-of-rutaretin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b600174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

